N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a benzimidazole core fused with a pyridazinone ring system. The structure includes a 4-fluoro-2-methoxyphenyl substituent at the pyridazinone’s 3-position, which enhances its electronic and steric profile.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-29-17-10-12(21)6-7-13(17)14-8-9-19(28)26(25-14)11-18(27)24-20-22-15-4-2-3-5-16(15)23-20/h2-10H,11H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIBLRSPOSYQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyridazinone Formation: The pyridazinone moiety is synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Coupling Reaction: The benzimidazole and pyridazinone intermediates are then coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole-pyridazinone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors, making it a candidate for further development as an antiviral agent.
Antibacterial Effects
In addition to its anticancer and antiviral activities, this compound demonstrates antibacterial properties against a range of pathogenic bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antiviral Activity
In another investigation focusing on viral infections, this compound was tested against influenza virus. Results showed a significant decrease in viral titers post-treatment, suggesting that the compound effectively inhibits viral replication.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Their Modifications
The compound’s closest analogues differ in substituents on the pyridazinone or benzimidazole moieties. Key comparisons include:
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
This compound features a complex structure that includes a benzimidazole moiety and a pyridazine derivative. The molecular formula is with a molecular weight of approximately 394.39 g/mol. The presence of fluorine and methoxy groups suggests enhanced biological activity due to their electronic effects.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including the compound in focus, exhibit significant antibacterial properties. For instance, studies evaluating similar benzimidazole derivatives have demonstrated their effectiveness against various strains of bacteria:
| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |
|---|---|---|---|---|
| 6a | 16 mm | 15 mm | 16 mm | 18 mm |
| 6b | 18 mm | 19 mm | 17 mm | 18 mm |
| 6e | 29 mm | 28 mm | 24 mm | 24 mm |
| Ciprofloxacin (Standard) | 28 mm | 26 mm | 21 mm | 22 mm |
The results indicate that compounds like the one could possess comparable or superior antibacterial activity to standard antibiotics, making them candidates for further investigation in drug development .
Anticancer Activity
In addition to antimicrobial properties, benzimidazole derivatives have been explored for their anticancer potential. A study on related compounds demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases involved in cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of active research.
Synthesis and Testing
A notable study synthesized several benzimidazole derivatives and evaluated their biological activities. The synthesis involved reacting commercially available starting materials under optimized conditions to yield high-purity products. The synthesized compounds were then screened for antibacterial activity against Gram-positive and Gram-negative bacteria .
In another case, derivatives were tested for their antifungal properties against Candida species, showing promising results comparable to existing antifungal agents . These findings underscore the therapeutic potential of this class of compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
